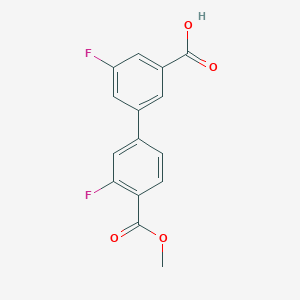

5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid

CAS No.: 1261898-53-6

Cat. No.: VC11770764

Molecular Formula: C15H10F2O4

Molecular Weight: 292.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261898-53-6 |

|---|---|

| Molecular Formula | C15H10F2O4 |

| Molecular Weight | 292.23 g/mol |

| IUPAC Name | 3-fluoro-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid |

| Standard InChI | InChI=1S/C15H10F2O4/c1-21-15(20)12-3-2-8(7-13(12)17)9-4-10(14(18)19)6-11(16)5-9/h2-7H,1H3,(H,18,19) |

| Standard InChI Key | QWYHVNOPMCLMIO-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)F |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)F |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The IUPAC name of the compound is 3-fluoro-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, reflecting its bis-fluorinated aromatic system and methoxycarbonyl substituent. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1261898-53-6 | |

| Molecular Formula | ||

| Molecular Weight | 292.23 g/mol | |

| Exact Mass | 292.0486 g/mol (calculated) |

The presence of two fluorine atoms at the 3- and 5-positions of the benzoic acid core and a methoxycarbonyl group on the adjacent phenyl ring creates distinct electronic effects. Fluorine’s electronegativity enhances the compound’s lipophilicity and metabolic stability, while the carboxylic acid and ester functionalities enable diverse reactivity .

Synthesis and Reactivity

Synthetic Routes

While no explicit synthesis protocol for this compound is documented, its structure suggests a multi-step approach involving:

-

Suzuki-Miyaura Coupling: Aryl boronic acids and halides could assemble the biphenyl backbone. For example, 3-fluoro-5-bromobenzoic acid might couple with 3-fluoro-4-methoxycarbonylphenylboronic acid under palladium catalysis .

-

Esterification: Methoxycarbonyl groups are typically introduced via Fischer esterification or alkylation of carboxylic acids .

-

Purification: Chromatography or recrystallization ensures high purity (>98%), as seen in related compounds .

Reactivity Profile

The compound’s functional groups enable diverse transformations:

-

Carboxylic Acid: Forms salts, amides, or acyl chlorides for nucleophilic substitution .

-

Methoxycarbonyl Group: Hydrolyzes to carboxylic acids under acidic or basic conditions.

-

Fluorine Substituents: Participate in electrophilic aromatic substitution or serve as hydrogen bond acceptors in drug-receptor interactions .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s solubility profile is influenced by its ionizable carboxylic acid group () and hydrophobic fluorinated rings. Predicted properties include:

-

LogP: ~2.9 (similar to 3-fluoro-4-methoxybenzoic acid, LogP = 2.91) .

-

Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation with co-solvents .

Thermal Stability

While melting point data are unavailable, related fluorinated benzoic acids exhibit melting points between 104–108°C . Thermal gravimetric analysis (TGA) would clarify decomposition thresholds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume